silane CAS No. 117637-75-9](/img/structure/B14306751.png)
[(1-Benzothiophen-3-yl)ethynyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzothiophen-3-yl)ethynylsilane is an organosilicon compound that features a benzothiophene moiety attached to a trimethylsilyl group via an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-3-yl)ethynylsilane typically involves the coupling of a benzothiophene derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for (1-Benzothiophen-3-yl)ethynylsilane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(1-Benzothiophen-3-yl)ethynylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl linkage or the benzothiophene ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce a wide range of functional groups.
科学的研究の応用
(1-Benzothiophen-3-yl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which (1-Benzothiophen-3-yl)ethynylsilane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its benzothiophene moiety and ethynyl linkage. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function.
類似化合物との比較
(1-Benzothiophen-3-yl)ethynylsilane can be compared with other similar compounds, such as:
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilyl group but lacking the benzothiophene moiety.
Phenylacetylene: Contains an ethynyl linkage but lacks the silicon and benzothiophene components.
Benzothiophene derivatives: Compounds that contain the benzothiophene moiety but differ in their functional groups and linkages.
The uniqueness of (1-Benzothiophen-3-yl)ethynylsilane lies in its combination of a benzothiophene ring, an ethynyl linkage, and a trimethylsilyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
117637-75-9 |
|---|---|
分子式 |
C13H14SSi |
分子量 |
230.40 g/mol |
IUPAC名 |
2-(1-benzothiophen-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H14SSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10H,1-3H3 |
InChIキー |
JQWLTDWXRCFXGJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CSC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
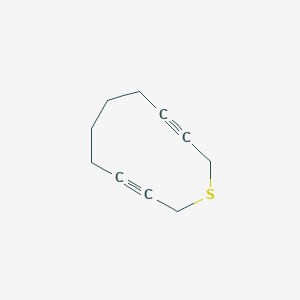
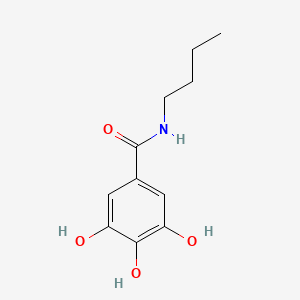
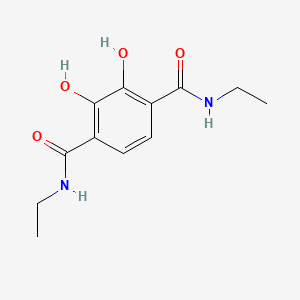


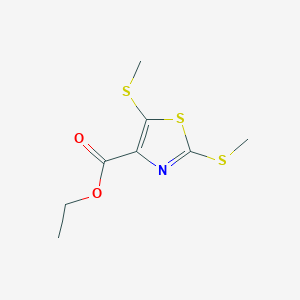
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
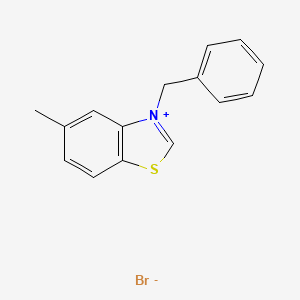
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)

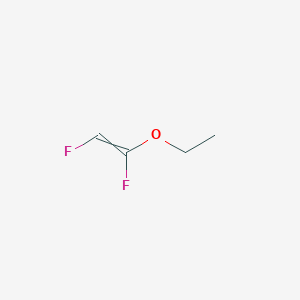
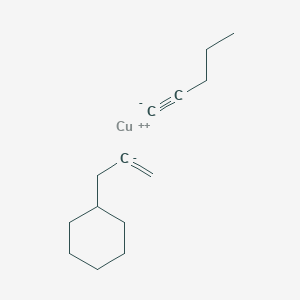
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
